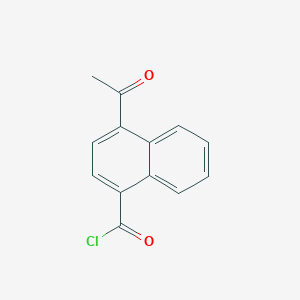

4-Acetyl-1-naphthalenecarbonyl chloride

Description

Contextualization within Acyl Halide Chemical Reactivity

Acyl halides, with the general formula R-COX, are among the most reactive derivatives of carboxylic acids. teachy.aiwikipedia.org This high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. qorganica.eschemguide.co.uk The halide ion is an excellent leaving group, further facilitating substitution reactions. qorganica.es

The reactivity of 4-Acetyl-1-naphthalenecarbonyl chloride is dominated by the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. wikipedia.orgwikipedia.org These reactions typically proceed via an addition-elimination mechanism. qorganica.es Due to their reactivity, acyl chlorides are sensitive to moisture and react with water to hydrolyze back to the corresponding carboxylic acid. wikipedia.orgqorganica.es

Below is a table summarizing the principal reactions of acyl chlorides.

| Nucleophile | Reagent | Product |

| Water | H₂O | Carboxylic Acid |

| Alcohol | R'OH | Ester |

| Amine | R'NH₂ (or R'₂NH) | Amide |

| Carboxylate Salt | R'COO⁻Na⁺ | Acid Anhydride (B1165640) |

This table illustrates the versatility of acyl chlorides in synthesizing other key functional groups.

The synthesis of this compound follows standard procedures for converting carboxylic acids to acyl chlorides. The precursor, 4-acetyl-1-naphthoic acid, can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgchemicalbook.com The use of thionyl chloride is common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. wikipedia.org

Significance of Naphthalene (B1677914) Derivatives in Advanced Synthetic Design

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov This bicyclic aromatic hydrocarbon system is featured in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijpsjournal.com Several naphthalene-based drugs have received FDA approval, highlighting the therapeutic importance of this moiety. nih.govekb.eg

The value of naphthalene derivatives lies in their rigid, planar structure, which can be strategically functionalized to interact with biological targets. researchgate.net They serve as a versatile platform for structural modification, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its function. researchgate.net

Examples of FDA-Approved Naphthalene-Based Drugs:

Naproxen: A nonsteroidal anti-inflammatory drug (NSAID). nih.govekb.eg

Terbinafine: An antifungal agent. ijpsjournal.comrasayanjournal.co.in

Propranolol: A beta-blocker used to treat high blood pressure. nih.govekb.eg

Nabumetone: Another NSAID used for arthritis. nih.govekb.eg

The compound this compound possesses this valuable naphthalene core, making it an attractive intermediate for the synthesis of novel, complex molecules with potential pharmaceutical applications. nbinno.com The presence of two distinct carbonyl groups—the highly reactive acyl chloride and the less reactive ketone—allows for sequential or selective chemical modifications.

Overview of Research Trajectories for Aromatic Acyl Chlorides

Research involving aromatic acyl chlorides is driven by the need for efficient and selective synthetic methodologies. The global market for acid chlorides is projected to grow, largely due to their indispensable role as intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. wiseguyreports.com Acyl chlorides are key building blocks in the synthesis of many active pharmaceutical ingredients (APIs). wiseguyreports.com

Current research trajectories in this area include:

Development of Milder Synthetic Methods: While traditional reagents like thionyl chloride are effective, there is ongoing research into developing milder and more environmentally benign conditions for the synthesis of acyl chlorides from carboxylic acids. researchgate.nettandfonline.com This includes catalytic methods that avoid the use of harsh, stoichiometric reagents. tandfonline.com

Enhancing Stability: Acyl chlorides are notoriously unstable due to their high reactivity, making them difficult to store and transport. rsc.org Recent studies have explored strategies to enhance their stability, for instance, by introducing large, sterically hindering groups or leveraging electronic delocalization effects to moderate the reactivity of the acyl chloride function. rsc.org

Applications in Complex Synthesis: The demand for sophisticated chemical intermediates for drug discovery and materials science continues to fuel research into the applications of polyfunctional molecules like this compound. nbinno.com The ability to perform selective chemistry at different sites on the molecule is crucial for building molecular complexity efficiently.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1125812-51-2 |

|---|---|

Molecular Formula |

C13H9ClO2 |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

4-acetylnaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C13H9ClO2/c1-8(15)9-6-7-12(13(14)16)11-5-3-2-4-10(9)11/h2-7H,1H3 |

InChI Key |

RUSYZIQWVKPSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl 1 Naphthalenecarbonyl Chloride and Analogous Acyl Derivatives

Precursor Synthesis and Functional Group Transformations Leading to 4-Acetyl-1-naphthalenecarbonyl chloride

The foundational steps in producing this compound involve the synthesis of the stable precursor 4-acetyl-1-naphthoic acid and its subsequent conversion.

4-Acetyl-1-naphthoic acid is a valuable chemical building block, characterized by a naphthalene (B1677914) core with both an acetyl group and a carboxylic acid group at different positions. nbinno.comnbinno.com This dual functionality provides multiple reactive sites for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. nbinno.comnbinno.com

A documented method for preparing 4-acetyl-1-naphthoic acid utilizes 1,4-naphthalic acid as a starting material. patsnap.com The process involves reactions such as the addition of Meldrum's acid, followed by decarboxylation and hydrolysis to yield the final acid precursor. patsnap.com The presence of both the acetyl (-COCH₃) and carboxylic acid (-COOH) groups makes this compound a versatile platform for chemical exploration and the construction of complex organic molecules. nbinno.comnbinno.com

The conversion of carboxylic acids into acyl chlorides is a critical step in organic synthesis, as acyl chlorides are among the most reactive carboxylic acid derivatives. jove.com This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. chemguide.co.uk Several common chlorinating agents are employed for this purpose, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukchemistrysteps.comlibretexts.org

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. masterorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.ukyoutube.com This is advantageous as the gaseous byproducts are easily removed from the reaction mixture, simplifying purification. chemguide.co.ukwikipedia.org The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com For instance, 1-naphthalenecarboxylic acid can be converted to 1-naphthalenecarbonyl chloride by refluxing with thionyl chloride in a solvent like toluene. chemicalbook.com

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective reagent for this conversion. jove.comkhanacademy.org It reacts with carboxylic acids, typically in the cold, to form the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.uklibretexts.org The formation of the highly stable phosphorus-oxygen double bond in POCl₃ helps to drive the reaction forward. jove.com The resulting acyl chloride can then be separated from the liquid byproduct by fractional distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often used with a catalyst like DMF for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.com It is considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org Similar to thionyl chloride, the byproducts are volatile, which simplifies the work-up process. wikipedia.org

The table below summarizes the key characteristics of these common chlorinating agents.

| Reagent | Formula | State | Key Byproducts | Advantages |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.ukwikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Effective reaction driven by stable P=O bond formation. jove.comchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Milder, more selective reagent; volatile byproducts. wikipedia.org |

Advanced Synthetic Strategies for Naphthalene-Based Acyl Chlorides

Modern synthetic chemistry seeks to develop more precise and environmentally conscious methods. This includes strategies for achieving high selectivity in complex molecules like naphthalene derivatives and employing catalytic and green chemistry principles.

The naphthalene ring system is a common scaffold in biologically active compounds. chemistryviews.orgnih.gov The synthesis of specific isomers, such as this compound, requires precise control over the position of functional groups, a concept known as regioselectivity.

Advanced methods have been developed for the regioselective synthesis of substituted naphthalenes. For example, the Sugasawa reaction can be used for the selective C-acetylation of 2-naphthylamines to produce 1-acyl-2-aminonaphthalenes. mdpi.com Another key strategy is the use of catalytic arene-norbornene annulation (CANAL) which allows for the highly regioselective synthesis of specific naphthalene regioisomers from precursors like dibromonaphthalenes. researchgate.net Such strategies are crucial for creating the specific 4-acetyl-1-naphthoic acid precursor, ensuring that the acetyl and carboxyl groups are introduced at the correct positions on the naphthalene core before the final chlorination step.

While traditional chlorination methods are effective, research has focused on developing more efficient and environmentally friendly alternatives.

Catalytic Methods: The use of catalysts can significantly increase the reaction rate of chlorination. google.com For the reaction with thionyl chloride, catalysts such as N,N-dimethylformamide (DMF), pyridine (B92270), or ureas are often employed. youtube.comgoogle.com Recent advancements include the use of Brønsted acids as effective and cheaper catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride, offering excellent yields in shorter reaction times. tandfonline.com

Green Chemistry Approaches: Green chemistry aims to reduce or eliminate the use of hazardous substances. humanjournals.com In the context of acylation, some methods seek to replace traditional organic solvents. For example, efficient N-acylation reactions using acid chlorides have been successfully carried out in a phosphate (B84403) buffer, which simplifies product isolation through simple filtration. tandfonline.com Such aqueous methods represent a more eco-friendly and scalable process for reactions involving highly reactive acyl chlorides. tandfonline.com

Elucidation of Reactivity and Reaction Mechanisms of 4 Acetyl 1 Naphthalenecarbonyl Chloride

Fundamental Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the cornerstone of the chemistry of acyl chlorides, including 4-Acetyl-1-naphthalenecarbonyl chloride. masterorganicchemistry.com This class of reaction involves the substitution of the leaving group (chloride) on the acyl carbon with a nucleophile. masterorganicchemistry.com The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. libretexts.org

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comyoutube.com This pathway avoids the energetically unfavorable direct displacement (SN2-like) reaction on an sp2-hybridized carbon. youtube.com

The process unfolds as follows:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. oregonstate.eduuomustansiriyah.edu.iq This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged, sp3-hybridized tetrahedral intermediate. youtube.comyoutube.com This intermediate is typically unstable and not isolable. oregonstate.edu

Elimination of the Leaving Group: In the second step, the tetrahedral intermediate collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group as it is the conjugate base of a strong acid (HCl), is expelled. oregonstate.eduyoutube.com The final product is a new carbonyl compound where the chloride has been substituted by the incoming nucleophile.

If the nucleophile is neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral product and hydrogen chloride. libretexts.orglibretexts.org

The reactivity of this compound is modulated by both electronic and steric effects originating from its molecular structure.

Electronic Factors:

Inductive and Resonance Effects: The carbonyl carbon's electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the chlorine and oxygen atoms. libretexts.org The attached 4-acetylnaphthalene group also plays a crucial electronic role. The naphthalene (B1677914) ring and the acetyl group are both electron-withdrawing, which further pulls electron density away from the carbonyl carbon. This increased partial positive charge makes the molecule exceptionally reactive towards nucleophiles, even more so than simple aliphatic or benzoyl chlorides.

Steric Factors:

Specific Nucleophilic Reaction Classes of this compound

This compound readily acylates a variety of oxygen-containing nucleophiles, leading to the formation of carboxylic acids or esters. These reactions are synthetically valuable and proceed via the addition-elimination mechanism.

Acyl chlorides react vigorously with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid. libretexts.org In the case of this compound, the product is 4-acetyl-1-naphthalenecarboxylic acid and hydrogen chloride gas. libretexts.org

The mechanism follows the general nucleophilic acyl substitution pathway:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation: The carbonyl pi bond breaks, forming a tetrahedral intermediate.

Elimination and Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. The resulting protonated carboxylic acid is then deprotonated by a water molecule or the expelled chloride ion to give the final product, 4-acetyl-1-naphthalenecarboxylic acid, and HCl. libretexts.org

This reaction is typically rapid and requires no catalyst. libretexts.org

The reaction of this compound with alcohols is a highly efficient and common method for preparing esters. uomustansiriyah.edu.iqnih.gov This process, known as alcoholysis, yields the corresponding ester and hydrogen chloride. uomustansiriyah.edu.iq The reaction is synthetically useful due to its high yields and applicability to a wide range of primary, secondary, and even tertiary alcohols. unc.eduresearchgate.net

The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. libretexts.org

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon. libretexts.org

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination and Deprotonation: The intermediate eliminates the chloride ion. A weak base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride byproduct, preventing it from protonating the alcohol or engaging in side reactions. uomustansiriyah.edu.iqnih.gov

The utility of this reaction is highlighted by its broad scope, as shown in the table below.

| Alcohol Type | Example Alcohol | Expected Product | Relative Reactivity | Notes |

|---|---|---|---|---|

| Primary | Methanol | Methyl 4-acetyl-1-naphthalenecarboxylate | High | Reaction is typically very fast and exothermic. |

| Secondary | Isopropanol | Isopropyl 4-acetyl-1-naphthalenecarboxylate | Moderate | Slower than with primary alcohols due to increased steric hindrance. |

| Tertiary | tert-Butanol | tert-Butyl 4-acetyl-1-naphthalenecarboxylate | Low | Reaction is often slow and may require forcing conditions due to significant steric hindrance. |

| Phenolic | Phenol | Phenyl 4-acetyl-1-naphthalenecarboxylate | Moderate to High | Phenols are less nucleophilic than aliphatic alcohols but react well, often with catalysis. |

Acylation of Oxygen-Containing Nucleophiles

Anhydride (B1165640) Formation with Carboxylate Salts

This compound, as a reactive acyl chloride, readily participates in nucleophilic acyl substitution reactions with carboxylate salts to form carboxylic anhydrides. libretexts.orglibretexts.org This reaction is a standard and efficient method for anhydride synthesis. The process involves the attack of a carboxylate anion, acting as a nucleophile, on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The subsequent elimination of the chloride ion, which is an excellent leaving group, results in the formation of a new carbon-oxygen bond, yielding the anhydride. khanacademy.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The carboxylate anion attacks the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the original carbonyl double bond is broken. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. libretexts.org

This reaction can be used to produce both symmetrical anhydrides (if the reacting carboxylate is 4-acetyl-1-naphthalenecarboxylate) and unsymmetrical, or mixed, anhydrides (if a different carboxylate salt is used). libretexts.org The reaction's efficiency is driven by the high reactivity of the acyl chloride and the stability of the departing chloride anion. khanacademy.orgyoutube.com

Acylation of Nitrogen-Containing Nucleophiles

This compound is a potent acylating agent for a variety of nitrogen-containing nucleophiles, including ammonia, primary amines, and secondary amines. fishersci.co.ukorganic-chemistry.org These reactions are fundamental in organic synthesis for the construction of amide bonds. nih.gov The high reactivity of the acyl chloride functional group allows these reactions to proceed rapidly, often at room temperature, to produce the corresponding amides in high yields. fishersci.co.uk A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. fishersci.co.uklibretexts.org

Amide Formation with Ammonia and Primary/Secondary Amines

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. fishersci.co.ukorganic-chemistry.org This transformation, often referred to as the Schotten-Baumann reaction, is a widely utilized method for amide synthesis. fishersci.co.uk

With Ammonia (NH₃): The reaction yields 4-acetyl-1-naphthalenecarboxamide, a primary amide.

With Primary Amines (R-NH₂): This results in the formation of an N-substituted amide, specifically N-alkyl- or N-aryl-4-acetyl-1-naphthalenecarboxamide. libretexts.org

With Secondary Amines (R₂-NH): The product is an N,N-disubstituted amide, N,N-dialkyl- or N,N-diaryl-4-acetyl-1-naphthalenecarboxamide.

The reaction is generally carried out by adding the acyl chloride to a solution of the amine in an inert solvent. hud.ac.uk Due to the often vigorous nature of the reaction, cooling may be necessary. libretexts.org The stoichiometry requires at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used with another base, like pyridine or triethylamine. libretexts.org

| Nitrogen Nucleophile | Resulting Amide Product | Amide Class |

|---|---|---|

| Ammonia (NH₃) | 4-acetyl-1-naphthalenecarboxamide | Primary |

| Primary Amine (RNH₂) | N-substituted-4-acetyl-1-naphthalenecarboxamide | Secondary |

| Secondary Amine (R₂NH) | N,N-disubstituted-4-acetyl-1-naphthalenecarboxamide | Tertiary |

Mechanism and Stereochemical Outcomes in Amidation Reactions

The mechanism for the formation of amides from this compound is a classic example of nucleophilic acyl substitution. libretexts.org It proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Addition Step: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgyoutube.com

Elimination Step: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a stable anion and thus a good leaving group, is expelled. libretexts.orgyoutube.com

Deprotonation: The resulting product is a protonated amide (or an ammonium (B1175870) ion). A base present in the reaction mixture (either a second molecule of the amine or an added base like pyridine) removes the proton from the nitrogen atom to yield the neutral amide product and an ammonium salt. libretexts.orgyoutube.com

Regarding stereochemistry, if the reacting amine is chiral, its stereocenter is typically unaffected during the amidation reaction. The reaction occurs at the achiral carbonyl carbon of the acyl chloride, and no new stereocenter is formed at that position. Therefore, the reaction is generally considered to be stereoconservative with respect to the amine's stereochemistry.

Acylation of Sulfur-Containing Nucleophiles (e.g., Thiols for Thioester Synthesis)

Similar to its reactions with oxygen and nitrogen nucleophiles, this compound reacts with sulfur-containing nucleophiles like thiols (R-SH) to form thioesters (R'-CO-SR). wikipedia.org Thioesters are important compounds in both organic synthesis and biochemistry. taylorandfrancis.comresearchgate.net The reaction involves the acylation of the thiol by the acyl chloride.

The synthesis is typically achieved by reacting the acyl chloride with either a thiol in the presence of a base or with a pre-formed thiolate salt (RS⁻). wikipedia.org The base is necessary to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct. This reaction follows the same nucleophilic acyl substitution mechanism seen with alcohols and amines, where the sulfur atom attacks the carbonyl carbon, leading to the displacement of the chloride ion. researchgate.net Thioesters can be valuable synthetic intermediates for forming other functional groups like ketones and amides. researchgate.netrsc.org

| Nucleophile | Functional Group | Resulting Product |

|---|---|---|

| Carboxylate (RCOO⁻) | Oxygen | Carboxylic Anhydride |

| Amine (RNH₂) | Nitrogen | Amide |

| Thiol (RSH) / Thiolate (RS⁻) | Sulfur | Thioester |

Electrophilic Reactions and Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). spcmc.ac.in This increased reactivity is because the activation energy required to form the intermediate carbocation (a Wheland intermediate or σ-complex) is lower, as the resonance stabilization of one of the aromatic rings can be maintained. spcmc.ac.in In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate formed from α-attack is more resonance-stabilized.

In this compound, the naphthalene ring is substituted with two electron-withdrawing groups: the acetyl group (-COCH₃) at the 4-position and the carbonyl chloride group (-COCl) at the 1-position. Both of these groups are deactivating and, on a simple benzene ring, would act as meta-directors. On the substituted naphthalene system, they strongly deactivate the ring to which they are attached (the C1-C4 ring). Consequently, electrophilic substitution reactions are expected to occur preferentially on the unsubstituted ring (the C5-C8 ring). The directing influence would favor attack at the α-positions of the second ring, namely C5 and C8.

Halogenation Reactions and Positional Selectivity

Halogenation (e.g., bromination or chlorination) of this compound is an electrophilic aromatic substitution reaction. Given the deactivating nature of the substituents on the first ring, the halogen will preferentially add to the second, unsubstituted ring. spcmc.ac.in

The positional selectivity will favor the α-positions (C5 and C8) due to the greater stability of the resulting carbocation intermediate. The reaction of an electrophile at the C5 or C8 position allows for the formation of a resonance structure where the aromaticity of the other ring remains intact. Therefore, the major products of monohalogenation would be 5-halo-4-acetyl-1-naphthalenecarbonyl chloride and 8-halo-4-acetyl-1-naphthalenecarbonyl chloride. The precise ratio of these isomers can be influenced by steric hindrance and reaction conditions. Unlike the halogenation of benzene, the higher reactivity of the naphthalene core means that a Lewis acid catalyst may not always be necessary. spcmc.ac.in

Other Electrophilic Aromatic Substitutions Directed by the Acetyl Group and Carbonyl Chloride Group

The reactivity of this compound in electrophilic aromatic substitution reactions, beyond Friedel-Crafts acylation, is dictated by the combined influence of the acetyl (-COCH₃) and carbonyl chloride (-COCl) groups. Both are potent electron-withdrawing and deactivating groups, which significantly reduce the electron density of the naphthalene ring system. This deactivation makes the compound substantially less reactive towards electrophiles than unsubstituted naphthalene. organicchemistrytutor.comassets-servd.host

Naphthalene itself is generally more reactive than benzene in electrophilic substitutions, with a kinetic preference for substitution at the α-positions (1, 4, 5, and 8). reddit.comlibretexts.org This preference is due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that keep one of the aromatic rings intact. libretexts.orgwordpress.comyoutube.comechemi.com

In the case of this compound, the two deactivating groups are located on the same ring (positions 1 and 4). This leads to a profound deactivation of this ring. Consequently, any further electrophilic attack is predicted to occur on the unsubstituted ring (the ring containing positions 5, 6, 7, and 8).

Within the unsubstituted ring, the inherent preference for substitution at the α-positions (5 and 8) over the β-positions (6 and 7) is expected to persist. Therefore, electrophiles will preferentially attack the 5- and 8-positions. While both groups on the first ring exert a deactivating effect on the second ring, the α-positions remain the most electron-rich and lead to the most stable intermediates.

Nitration

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. stackexchange.com For this compound, the reaction is expected to be sluggish due to the deactivated ring system, likely requiring forcing conditions (higher temperatures and/or stronger nitrating agents). The substitution is predicted to occur on the second ring, yielding a mixture of 4-acetyl-5-nitro-1-naphthalenecarbonyl chloride and 4-acetyl-8-nitro-1-naphthalenecarbonyl chloride.

Table 1: Predicted Products of Mononitration of this compound

| Product Name | Position of Nitration | Predicted Yield |

| 4-acetyl-5-nitro-1-naphthalenecarbonyl chloride | C5 (α-position) | Major Product |

| 4-acetyl-8-nitro-1-naphthalenecarbonyl chloride | C8 (α-position) | Major Product |

| 4-acetyl-6-nitro-1-naphthalenecarbonyl chloride | C6 (β-position) | Minor Product |

| 4-acetyl-7-nitro-1-naphthalenecarbonyl chloride | C7 (β-position) | Minor Product |

Halogenation

Halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would also be directed to the unsubstituted ring. The reaction would likely require heating to overcome the deactivation of the substrate. The primary products expected are the 5- and 8-halo derivatives.

Table 2: Predicted Products of Monobromination of this compound

| Product Name | Position of Bromination | Predicted Yield |

| 4-acetyl-5-bromo-1-naphthalenecarbonyl chloride | C5 (α-position) | Major Product |

| 4-acetyl-8-bromo-1-naphthalenecarbonyl chloride | C8 (α-position) | Major Product |

| 4-acetyl-6-bromo-1-naphthalenecarbonyl chloride | C6 (β-position) | Minor Product |

| 4-acetyl-7-bromo-1-naphthalenecarbonyl chloride | C7 (β-position) | Minor Product |

Sulfonation

Table 3: Predicted Products of Sulfonation of this compound

| Product Name | Position of Sulfonation | Predicted Conditions |

| 4-acetyl-5-(sulfo)-1-naphthalenecarbonyl chloride | C5 (α-position) | Kinetic Control |

| 4-acetyl-8-(sulfo)-1-naphthalenecarbonyl chloride | C8 (α-position) | Kinetic Control |

| 4-acetyl-6-(sulfo)-1-naphthalenecarbonyl chloride | C6 (β-position) | Thermodynamic Control |

| 4-acetyl-7-(sulfo)-1-naphthalenecarbonyl chloride | C7 (β-position) | Thermodynamic Control |

Advanced Applications in Organic Synthesis and Precursors for Complex Molecules

Role as a Key Intermediate in Complex Molecule Construction

The strategic positioning of reactive functional groups on a rigid naphthalene (B1677914) scaffold makes 4-acetyl-1-naphthalenecarbonyl chloride a valuable precursor for the synthesis of a wide array of complex organic molecules. Its utility spans the creation of extended aromatic systems and the development of specialized synthetic pathways.

Synthesis of Polycyclic Aromatic Compounds and Heterocyclic Frameworks

This compound serves as a foundational building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs). The naphthalene core provides a ready-made platform for the construction of larger, more complex aromatic systems through various cyclization and annulation reactions. The presence of the acetyl group at the 4-position introduces a site for potential intramolecular cyclization reactions, while the highly reactive carbonyl chloride at the 1-position allows for facile coupling with a variety of nucleophilic partners. This dual reactivity is particularly advantageous in the systematic construction of extended polycyclic systems.

A notable application is in the synthesis of acenaphthylene-containing polycyclic aromatic hydrocarbons. The acetyl and carbonyl chloride functionalities can be strategically manipulated to form the five-membered ring characteristic of the acenaphthylene moiety, which is fused to the naphthalene backbone.

While direct, documented examples of the use of this compound in the synthesis of heterocyclic frameworks are not abundant in readily available literature, its reactive nature suggests significant potential in this area. The carbonyl chloride group can react with a wide range of binucleophiles to construct various heterocyclic rings. For instance, reaction with amino-alcohols, amino-phenols, or diamines could lead to the formation of oxazines, oxazepines, or diazepines fused to the naphthalene system. Furthermore, the acetyl group can be a precursor to other functionalities that can participate in heterocycle-forming reactions. For example, it can be converted to an α-haloketone, which can then react with various nucleophiles to form furans, pyrroles, or thiophenes. The Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids from isatins and carbonyl compounds, provides a conceptual basis for how the acetyl group could be utilized in the formation of nitrogen-containing heterocycles. researchgate.net

Derivatization for Specialized Synthetic Routes and Building Blocks

The dual functionality of this compound allows for its derivatization into a variety of specialized building blocks for complex synthetic routes. The carbonyl chloride is the more reactive site and can be selectively transformed into esters, amides, or ketones through reactions with alcohols, amines, or organometallic reagents, respectively. These transformations introduce new functional handles that can be utilized in subsequent reactions.

For example, conversion of the carbonyl chloride to an amide, followed by modification of the acetyl group, can lead to intermediates for the synthesis of pharmacologically active molecules, such as kinase inhibitors. The naphthalene scaffold is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents through the carbonyl chloride and acetyl groups allows for the exploration of structure-activity relationships. nih.govresearchgate.netnih.govresearchgate.net

The following table illustrates some potential derivatization pathways starting from this compound:

| Reactant | Functional Group Transformation | Resulting Derivative | Potential Application |

| Alcohol (R-OH) | Esterification | 4-Acetyl-1-naphthalenecarboxylate ester | Intermediate for further C-C bond formation |

| Amine (R-NH2) | Amidation | 4-Acetyl-N-substituted-1-naphthalenecarboxamide | Precursor for heterocyclic synthesis, biologically active molecules |

| Organocuprate (R2CuLi) | Ketone Synthesis | 1-Acyl-4-acetylnaphthalene | Building block for larger polycyclic systems |

Application in Named Organic Reactions (e.g., Arndt-Eistert Synthesis with related acyl chlorides)

Acyl chlorides are key substrates in a number of named organic reactions, and this compound is well-suited for these transformations. A prime example is the Arndt-Eistert synthesis, a reliable method for the one-carbon homologation of carboxylic acids. In this reaction, the acyl chloride reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, generates a ketene, which can then be trapped by a nucleophile such as water, an alcohol, or an amine to yield the homologous carboxylic acid, ester, or amide, respectively.

The Arndt-Eistert synthesis is particularly valuable for synthesizing β-amino acids from α-amino acids and is applicable to both aliphatic and aromatic acyl chlorides. nih.gov The reaction proceeds through a series of well-defined steps:

Diazoketone formation: The acyl chloride reacts with diazomethane in a nucleophilic acyl substitution reaction.

Wolff Rearrangement: The resulting α-diazoketone undergoes a 1,2-rearrangement to form a ketene. This is the key step of the synthesis.

Nucleophilic capture: The highly reactive ketene is trapped by a nucleophile present in the reaction mixture.

Strategies for Functionalization and Derivatization

The presence of two distinct and reactive functional groups on the this compound molecule provides a rich platform for a multitude of functionalization and derivatization strategies. These strategies are aimed at introducing diverse chemical functionalities for subsequent transformations or for the creation of libraries of structurally diverse molecules.

Introduction of Diverse Functional Groups for Subsequent Transformations

The carbonyl chloride and acetyl groups can be selectively or sequentially modified to introduce a wide range of other functional groups. The high reactivity of the carbonyl chloride allows for its conversion into a variety of other functionalities under mild conditions. nih.gov For instance, reaction with sodium azide would yield an acyl azide, which can undergo a Curtius rearrangement to form an isocyanate, a versatile intermediate for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.

The acetyl group, while less reactive than the carbonyl chloride, can also be transformed in numerous ways. It can undergo α-halogenation to provide a handle for nucleophilic substitution, or it can be reduced to an alcohol, which can then be further functionalized. The methyl group of the acetyl moiety can also be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations or alkylations.

The following table outlines some of the functional group interconversions possible with this compound:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carbonyl Chloride | NaN3, then heat | Isocyanate |

| Carbonyl Chloride | R-OH, pyridine (B92270) | Ester |

| Carbonyl Chloride | NH2OH | Hydroxamic acid |

| Acetyl Group | Br2, HBr | α-Bromoacetyl |

| Acetyl Group | NaBH4 | 1-Hydroxyethyl |

| Acetyl Group | LDA, then R-X | α-Alkylated acetyl |

Controlled Derivatization for Structural Diversity Libraries

The ability to selectively and sequentially modify the two functional groups of this compound makes it an excellent scaffold for the construction of structural diversity libraries. rsc.orgmdpi.com Diversity-oriented synthesis aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govresearchgate.net

Starting with the core naphthalene scaffold of this compound, a library of compounds can be generated by reacting the carbonyl chloride with a diverse set of amines to create a library of amides. nih.gov Subsequently, the acetyl group of this amide library can be further diversified by reacting it with a range of aldehydes in an aldol condensation, for example. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds from a single starting material. The naphthalene scaffold is a privileged structure in medicinal chemistry, and libraries based on this core are of significant interest for the discovery of new bioactive molecules. nih.govnih.govnih.gov

The following table provides a conceptual example of how a structural diversity library could be generated:

| Step | Reaction | Reactants | Resulting Library |

| 1 | Amidation | This compound + a diverse set of primary and secondary amines | A library of N-substituted 4-acetyl-1-naphthalenecarboxamides |

| 2 | Aldol Condensation | The amide library from Step 1 + a diverse set of aldehydes | A library of β-hydroxyketones with diverse substituents on both the amide and the side chain |

| 3 | Dehydration | The β-hydroxyketone library from Step 2 | A library of α,β-unsaturated ketones |

This systematic approach to derivatization allows for the exploration of a large chemical space around the naphthalene core, increasing the probability of identifying compounds with desired biological activities.

Use in Preparation of Intermediates for Pharmaceutical Discovery

This compound serves as a versatile reagent in the field of medicinal chemistry, primarily utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the reactive acyl chloride group, which readily participates in reactions with a variety of nucleophiles to form a diverse range of derivatives. These derivatives, particularly amides, are of significant interest in drug discovery as they can be designed to interact with various biological targets.

The core structure of this compound, featuring a naphthalene ring, provides a rigid scaffold that can be strategically functionalized. This scaffold is found in a number of biologically active compounds, and its modification allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

A key application of this compound is in the synthesis of N-aryl and N-alkyl naphthalenecarboxamides. By reacting this compound with various substituted anilines or other amines, medicinal chemists can generate libraries of novel compounds. These compounds can then be screened for a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation.

For instance, the synthesis of 4-acetyl-N-(aryl)naphthalene-1-carboxamides has been explored for the development of novel therapeutic agents. The general synthetic route involves the straightforward acylation of a substituted aniline with this compound, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amide derivatives can then be evaluated for their potential as, for example, kinase inhibitors, a class of drugs that has proven effective in cancer therapy.

While specific, publicly available research detailing the direct use of this compound for the synthesis of named pharmaceutical intermediates is limited, the chemical principles and its structural similarity to precursors of known bioactive molecules underscore its potential in this area. The acetyl group at the 4-position offers an additional point for modification, further expanding the chemical space that can be explored from this versatile building block.

Below is a representative table of potential intermediates that can be synthesized from this compound and their potential therapeutic areas of interest based on the biological activities of related naphthalenecarboxamide scaffolds.

| Reactant (Amine) | Intermediate Synthesized | Potential Therapeutic Area |

| Aniline | 4-acetyl-N-phenylnaphthalene-1-carboxamide | Kinase Inhibition (e.g., for Oncology) |

| 4-Fluoroaniline | 4-acetyl-N-(4-fluorophenyl)naphthalene-1-carboxamide | Kinase Inhibition (e.g., for Oncology) |

| 3-Aminopyridine | 4-acetyl-N-(pyridin-3-yl)naphthalene-1-carboxamide | GPCR Modulation (e.g., for Neurological Disorders) |

| Piperazine | 1-(4-acetyl-1-naphthoyl)piperazine | GPCR Modulation (e.g., for Psychiatric Disorders) |

Spectroscopic and Computational Investigations of 4 Acetyl 1 Naphthalenecarbonyl Chloride and Its Reaction Intermediates

Advanced Spectroscopic Methodologies for Structural Elucidation of Derivatives and Intermediates

Spectroscopic techniques are indispensable tools for the detailed structural analysis of 4-Acetyl-1-naphthalenecarbonyl chloride and its associated chemical species.

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy provides a comprehensive understanding of the molecular structure of derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning proton (¹H) and carbon (¹³C) signals, especially for the complex aromatic system of the naphthalene (B1677914) ring.

For a representative derivative, 4-acetyl-1-naphthonitrile, which shares the same acetylnaphthalene core, the expected ¹H and ¹³C NMR chemical shifts can be approximated. The acetyl group's methyl protons would appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern due to coupling. The carbon signals include those from the methyl group, the carbonyl carbon, the nitrile carbon, and the aromatic carbons of the naphthalene ring. nih.gov 2D NMR experiments would be crucial in unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-Acetyl-1-naphthalene Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(O)CH₃ | ~2.7 | ~27 |

| -C(O)CH₃ | - | ~198 |

| Aromatic H | 7.5 - 8.9 | - |

| Aromatic C | - | 123 - 141 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of reaction products and intermediates of this compound. researchgate.net By providing highly accurate mass measurements, HRMS allows for the confident identification of molecular formulas.

During a chemical reaction, HRMS can be used to monitor the disappearance of the starting material and the appearance of products and intermediates in real-time. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the acyl chloride group and cleavages within the acetyl group. miamioh.edunih.govnih.govmdpi.com

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure |

|---|---|

| [M-Cl]⁺ | 4-Acetyl-1-naphthalenecarbonyl cation |

| [M-COCl]⁺ | 4-Acetylnaphthalene cation |

| [M-CH₃CO]⁺ | 4-Naphthalenecarbonyl chloride cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and tracking their transformations during reactions involving this compound. nih.gov The carbonyl groups of the acetyl and acyl chloride moieties will exhibit strong, characteristic stretching vibrations in the IR spectrum. nih.govresearchgate.net

The C=O stretching frequency of the acyl chloride is typically found at a higher wavenumber compared to the acetyl ketone. The aromatic C=C stretching vibrations of the naphthalene ring will also be prominent. Monitoring changes in the intensities and positions of these bands can provide insights into the reaction progress. rsc.org

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acyl Chloride (C=O) | Stretching | ~1785 |

| Ketone (C=O) | Stretching | ~1685 |

| Aromatic (C=C) | Stretching | 1500 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, reactivity, and dynamics of this compound.

Density Functional Theory (DFT) Calculations on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data.

Furthermore, DFT can be employed to model reaction pathways, identifying transition states and calculating activation energies. This allows for a theoretical prediction of the most favorable reaction mechanisms. For instance, in a nucleophilic acyl substitution reaction, DFT can help to elucidate the energetics of the tetrahedral intermediate formation and the subsequent departure of the chloride leaving group.

Table 4: Representative DFT Calculation Outputs for a Molecule like this compound

| Calculated Property | Typical Information Obtained |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Comparison with experimental IR and Raman spectra |

| Electronic Properties | HOMO-LUMO gap, electrostatic potential maps |

| Reaction Energetics | Activation energies, reaction enthalpies |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its behavior in different solvent environments and its interactions with other molecules. nih.gov

By simulating the trajectory of the molecule, MD can reveal information about its conformational dynamics and the nature of intermolecular forces, such as van der Waals interactions and electrostatic interactions. This is particularly useful for understanding how the molecule might interact with a biological target or how it self-assembles in solution.

Table 5: Parameters and Outputs of a Typical Molecular Dynamics Simulation

| Simulation Parameter/Output | Description |

|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. |

| Solvent Model | Representation of the solvent molecules (e.g., explicit or implicit). |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. |

| Interaction Energy | The energy associated with the non-bonded interactions between the molecule and its environment. |

Prediction of Electronic Properties and Spectroscopic Parameters

Computational chemistry provides a powerful lens for predicting the electronic and spectroscopic characteristics of this compound and its reaction intermediates. Through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to model the molecule's behavior and anticipate its spectral signatures. These theoretical investigations are crucial for understanding the molecule's reactivity, stability, and electronic transitions.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

A molecular electrostatic potential (MEP) map can also be generated through computational means to visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. In the case of this compound, the oxygen atoms of the acetyl and carbonyl chloride groups would be expected to be regions of high electron density (electronegative potential), while the carbonyl carbons would be electron-deficient (electropositive potential).

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.5 | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds as determined by DFT calculations.

Spectroscopic Parameters

Computational methods are also invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using TD-DFT. mdpi.com This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For aromatic compounds, transitions from π to π* orbitals are common. masterorganicchemistry.com The presence of the carbonyl groups also introduces the possibility of n to π* transitions, which are typically weaker. masterorganicchemistry.com The predicted UV-Vis spectrum would likely show strong absorptions in the ultraviolet region, characteristic of the naphthalene chromophore, with potential shifts in the maximum absorbance wavelength (λmax) due to the acetyl and carbonyl chloride substituents.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov The predicted IR and Raman spectra can aid in the assignment of experimental spectral bands. Key predicted vibrational frequencies would include the characteristic C=O stretching frequencies for the acetyl and carbonyl chloride groups, as well as the aromatic C=C stretching vibrations of the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the structural assignment of the molecule. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the naphthalene ring and the methyl protons of the acetyl group. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbons.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| UV-Vis | λmax (π → π) | ~280-320 nm |

| UV-Vis | λmax (n → π) | ~330-360 nm |

| IR | C=O Stretch (Acetyl) | ~1680-1700 cm⁻¹ |

| IR | C=O Stretch (Carbonyl Chloride) | ~1770-1800 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.5-8.5 ppm |

| ¹H NMR | Acetyl Protons | ~2.7 ppm |

| ¹³C NMR | Carbonyl Carbon (Acetyl) | ~198 ppm |

| ¹³C NMR | Carbonyl Carbon (Carbonyl Chloride) | ~168 ppm |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups and aromatic systems as determined by computational methods.

Reaction Intermediates

Computational studies can also be extended to investigate the properties of reaction intermediates that may be formed during chemical transformations of this compound. nih.gov For instance, in a reaction involving nucleophilic attack at the carbonyl chloride group, the structure and stability of the tetrahedral intermediate can be modeled. By calculating the electronic properties and potential energy surface of such intermediates, it is possible to gain insights into the reaction mechanism and predict the feasibility of different reaction pathways. The spectroscopic parameters of these transient species can also be predicted, which can aid in their experimental detection and characterization.

Analytical Methodologies Utilizing 4 Acetyl 1 Naphthalenecarbonyl Chloride As a Derivatization Reagent

Enhancement of Chromatographic Detection via Chemical Derivatization

There is no specific information available in the scientific literature regarding the use of 4-Acetyl-1-naphthalenecarbonyl chloride for the enhancement of chromatographic detection.

Strategies for High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Mass Spectrometric Detection

Detailed strategies for the use of this compound as a derivatization reagent in HPLC with UV, fluorescence, and mass spectrometric detection have not been reported. While the naphthalene (B1677914) structure suggests potential for UV and fluorescence detection, and the acyl chloride group indicates reactivity towards certain functional groups, no published methods or research findings are available to substantiate these potential applications.

Method Development and Validation for Trace Analysis

No specific information exists in the scientific literature on method development and validation for trace analysis using this compound as a derivatization reagent. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness have not been established for any analytical method employing this compound for derivatization.

Role in Sample Preparation and Analyte Pre-concentration Techniques

The role of this compound in sample preparation and analyte pre-concentration techniques has not been described in the available scientific literature. Derivatization can sometimes be integrated with sample preparation steps like solid-phase extraction (SPE) to both isolate and modify the analyte of interest. However, no such procedures involving this compound have been documented.

Q & A

Q. Q1. What are the recommended methods for synthesizing 4-Acetyl-1-naphthalenecarbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves the acylation of 1-naphthoic acid derivatives. For example, reacting 1-naphthoyl chloride (CAS 879-18-5) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., FeCl₃) under anhydrous conditions . Optimization includes:

- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., dimerization).

- Solvent selection : Use chlorinated solvents (e.g., CCl₄) for improved solubility and reaction efficiency .

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to catalyst reduces residual impurities.

Q. Q2. How should researchers safely handle and store this compound to prevent degradation or hazards?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, chemical-resistant goggles) in a fume hood. Avoid skin contact due to its corrosive nature .

- Storage : Store at 0–6°C in airtight, amber-glass containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize with aqueous NaHCO₃ before transferring to halogenated waste streams .

Advanced Research Questions

Q. Q3. What analytical techniques are most effective for characterizing trace impurities in this compound, and how can data contradictions be resolved?

Methodological Answer:

- GC-MS : Identifies volatile impurities (e.g., residual acetyl chloride) with a DB-5MS column (30 m × 0.25 mm) and electron ionization .

- HPLC-UV/Vis : Quantifies non-volatile degradation products (e.g., hydrolyzed naphthoic acid) using a C18 column and 254 nm detection .

- Contradiction resolution : Cross-validate with NMR (¹H/¹³C) to distinguish isomeric byproducts (e.g., 2-acetyl vs. 4-acetyl isomers) .

Q. Q4. How does the reactivity of this compound compare to structurally similar acyl chlorides in nucleophilic substitution reactions?

Methodological Answer:

- Steric effects : The acetyl group at the 4-position reduces reactivity compared to 1-naphthoyl chloride due to increased steric hindrance near the carbonyl .

- Electronic effects : Electron-withdrawing acetyl groups enhance electrophilicity, but competing resonance effects may stabilize the intermediate.

- Experimental validation : Perform kinetic studies with amines (e.g., benzylamine) in THF, monitoring progress via FT-IR (C=O stretch at ~1770 cm⁻¹) .

Q. Q5. What are the environmental persistence and degradation pathways of this compound under varying pH and UV conditions?

Methodological Answer:

- Hydrolysis : Dominates in aqueous environments (t₁/₂ = 2–6 hrs at pH 7), forming 4-acetyl-1-naphthoic acid. Acidic conditions (pH < 3) slow degradation .

- Photolysis : UV irradiation (254 nm) generates free radicals, leading to naphthalene ring cleavage products (identified via LC-QTOF-MS) .

- Mitigation : Use TiO₂ photocatalysts to accelerate degradation in wastewater systems .

Methodological Challenges and Solutions

Q. Q6. How can researchers address inconsistencies in reported toxicity data for naphthalene derivatives like this compound?

Methodological Answer:

- Source validation : Cross-reference data from ATSDR/NTP/EPA reports instead of unreliable commercial databases (e.g., BenchChem).

- Model systems : Use in vitro assays (e.g., zebrafish embryo toxicity tests) to standardize endpoints (LC₅₀, teratogenicity) .

- Confounding factors : Control for solvent effects (e.g., DMSO vs. aqueous) in cytotoxicity studies .

Q. Q7. What strategies are recommended for detecting and quantifying this compound in complex environmental matrices?

Methodological Answer:

- Sample prep : Solid-phase extraction (SPE) with C18 cartridges and elution using dichloromethane:methanol (9:1) .

- Detection : High-resolution mass spectrometry (HRMS) with ESI⁻ mode for enhanced sensitivity in soil/sludge samples .

- Quantification : Use deuterated internal standards (e.g., 1-naphthoyl-d₇ chloride) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.